molecular formula C18H16F3N3O3S B213917 3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B213917
M. Wt: 411.4 g/mol
InChI Key: CGJGCOQORFSLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in several research studies.

Mechanism of Action

The mechanism of action of 3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of various cellular processes, including cell growth, inflammation, and bacterial growth. This compound inhibits the activity of specific enzymes and proteins, which are responsible for these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide include the inhibition of cell growth, inflammation, and bacterial growth. This compound has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting bacterial growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its ability to inhibit various cellular processes, its anti-cancer, anti-inflammatory, and anti-bacterial properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

The future directions for the research on 3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide include:
1. Investigating its potential use in combination with other anti-cancer drugs for improved efficacy.
2. Studying its potential use in treating other inflammatory diseases.
3. Investigating its potential use in combination with other antibiotics for improved efficacy against bacterial infections.
4. Studying its potential toxicity and safety in human trials.
5. Developing new synthetic methods to improve the yield and purity of this compound.
Conclusion:
In conclusion, 3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a promising compound that has shown potential in scientific research. This compound exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties, and its mechanism of action involves the inhibition of various cellular processes. However, further research is needed to determine its safety and efficacy in human trials, and to explore its potential use in combination with other drugs for improved efficacy.

Synthesis Methods

The synthesis of 3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves the reaction of 3,4-dimethoxybenzaldehyde, 2-acetylthiophene, and trifluoroacetic anhydride in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at 130°C to obtain the desired compound.

Scientific Research Applications

3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in several research studies, including:
1. Anti-cancer activity: Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells.
2. Anti-inflammatory activity: This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
3. Anti-bacterial activity: Studies have shown that this compound exhibits anti-bacterial activity by inhibiting the growth of bacterial cells.

properties

Product Name

3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C18H16F3N3O3S

Molecular Weight

411.4 g/mol

IUPAC Name

3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H16F3N3O3S/c1-8-6-12(18(19,20)21)24-17-13(8)14(22)15(28-17)16(25)23-9-4-5-10(26-2)11(7-9)27-3/h4-7H,22H2,1-3H3,(H,23,25)

InChI Key

CGJGCOQORFSLEO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)OC)OC)N)C(F)(F)F

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)OC)OC)N)C(F)(F)F

Origin of Product

United States

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